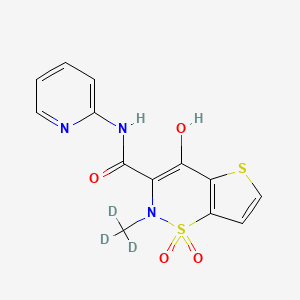
L-Proline-13C5,15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Proline-13C5,15N is a stable isotope-labeled compound of L-Proline, an amino acid that plays a crucial role in the synthesis of proteins. The isotopic labeling involves the incorporation of carbon-13 and nitrogen-15 isotopes, making it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline-13C5,15N typically involves the incorporation of isotopically labeled precursors. One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis. The isotopically labeled versions of these reagents are used to introduce the 13C and 15N isotopes into the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using isotopically labeled starting materials. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the isotopic enrichment and chemical purity of the final product .
化学反応の分析
Types of Reactions
L-Proline-13C5,15N undergoes various chemical reactions, including:
Oxidation: L-Proline can be oxidized to form pyrroline-5-carboxylate and subsequently to glutamate.
Reduction: It can be reduced to form hydroxyproline, an important component of collagen.
Substitution: L-Proline can participate in substitution reactions, particularly in peptide synthesis
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) are commonly employed
Major Products
Oxidation: Pyrroline-5-carboxylate and glutamate.
Reduction: Hydroxyproline.
Substitution: Various peptides and proteins
科学的研究の応用
L-Proline-13C5,15N is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of molecular structures and dynamics. Some key applications include:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of molecules.
Biology: Employed in metabolic studies to trace the incorporation of proline into proteins.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of proline-containing compounds.
Industry: Applied in the production of labeled peptides and proteins for various industrial applications .
作用機序
L-Proline-13C5,15N exerts its effects primarily through its incorporation into proteins and peptides. The isotopic labeling allows researchers to track its incorporation and study the molecular interactions and pathways involved. The labeled proline can be used to investigate protein folding, stability, and interactions with other biomolecules .
類似化合物との比較
L-Proline-13C5,15N is unique due to its dual isotopic labeling with carbon-13 and nitrogen-15. Similar compounds include:
L-Proline-13C5: Labeled only with carbon-13.
L-Proline-15N: Labeled only with nitrogen-15.
This compound,d7: Additionally labeled with deuterium (d7).
L-Leucine-13C6,15N: Another amino acid labeled with carbon-13 and nitrogen-15 .
These compounds are used in similar applications but differ in their specific isotopic labeling, which can provide additional information in certain experimental setups.
特性
分子式 |
C5H9NO2 |
|---|---|
分子量 |
121.087 g/mol |
IUPAC名 |
(2S)-(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChIキー |
ONIBWKKTOPOVIA-XAFSXMPTSA-N |
異性体SMILES |
[13CH2]1[13CH2][13C@H]([15NH][13CH2]1)[13C](=O)O |
正規SMILES |
C1CC(NC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




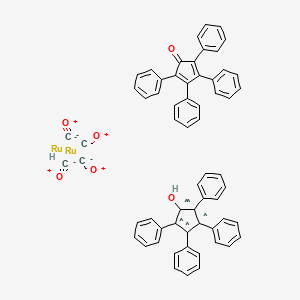
![N,N'-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12059076.png)
![[Sar9,Met(O2)11]-SUBSTANCE P](/img/structure/B12059080.png)
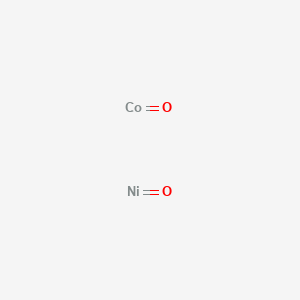

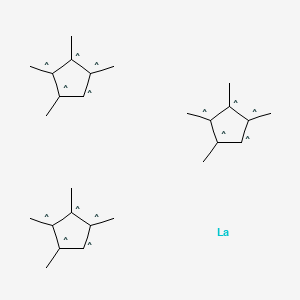
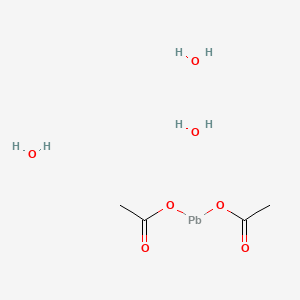
![(2S,3S,4R,5S)-2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12059118.png)
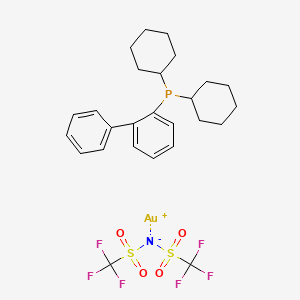
![4-[5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B12059124.png)
![N,N-dimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline;trihydrochloride](/img/structure/B12059132.png)
